molecular formula C14H12BF3O3 B7872944 Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7872944
M. Wt: 296.05 g/mol
InChI Key: JMJOAUMIIUYJOC-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJOAUMIIUYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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